![molecular formula C11H7BrN2 B3106683 1-Bromo-9H-pyrido[3,4-b]indole CAS No. 159898-15-4](/img/structure/B3106683.png)
1-Bromo-9H-pyrido[3,4-b]indole
Overview
Description
1-Bromo-9H-pyrido[3,4-b]indole is a chemical compound with the CAS Number 159898-15-4 . It has a molecular weight of 247.09 and its IUPAC name is 1-bromo-9H-beta-carboline . It is a solid substance stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H7BrN2/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthetic Approaches to Indole Derivatives
Researchers have developed novel and selective synthetic approaches for indole derivatives, including 9H-pyrido[3,4-b]indoles, via copper-catalyzed one-pot multicomponent cascade reactions. These methods offer advantages such as readily available starting materials and mild reaction conditions, providing divergent reaction patterns with tunable selectivity (Li et al., 2015).
Characterization in Food Analysis
β-carbolines, including 9H-pyrido[3,4-b]indoles, are identified as mutagenic constituents in thermally processed meat. Advanced analytical methodologies like LC-MS and LC-MS/MS are used for their detection and quantification in foodstuffs, highlighting their significance in food safety and public health studies (Crotti et al., 2010).
Corrosion Inhibition Studies
9H-pyrido[3,4-b]indoles have been studied for their role as corrosion inhibitors for metals, such as C38 steel, in acidic solutions. These compounds exhibit mixed-type inhibition properties and adsorb onto metal surfaces, demonstrating their potential in industrial corrosion prevention (Lebrini et al., 2010).
Drug Discovery
Indole derivatives, including 9H-pyrido[3,4-b]indoles, have been incorporated in the synthesis of compounds showing high binding affinities to specific proteins, demonstrating their potential in the development of new pharmaceuticals (Zhao et al., 2017).
Inhibitory Properties in Biochemical Reactions
The compounds 3-amino-9H-pyrido[3,4-b]indole and its derivatives have been isolated from pyrolysis products and characterized for their effects on human cells, underscoring their biochemical significance (Tada et al., 1983).
Catalysis in Organic Synthesis
9H-pyrido[2,3-b]indoles have been utilized in Suzuki–Miyaura coupling reactions, showcasing their role in facilitating chemical transformations in organic synthesis (Reddy et al., 2019).
Crystal Structure Analysis
The synthesis and crystal structure analysis of 9-phenyl-9H-pyrido[3,4-b]indole and its derivatives have been conducted, contributing to our understanding of molecular structures in crystallography (Meesala et al., 2014).
DNA Interaction Studies
Studies on the interactions of 9H-pyrido[3,4-b]indoles with DNA have been crucial in understanding their binding properties and effects on DNA structure, which is relevant in genetics and molecular biology (Hayashi et al., 1977).
Safety and Hazards
Mechanism of Action
Target of Action
1-Bromo-9H-pyrido[3,4-b]indole, also known as 1-bromo-9H-beta-carboline , is a compound that primarily targets cytochrome P450 (CYP) enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins.
Mode of Action
The compound acts as an inhibitor of the CYP-mediated biotransformation . It inhibits the binding of oxygen to the CYP heme, which is a critical step in the metabolic process . This inhibition occurs at a much lower concentration than that required for its intercalation to DNA .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metabolic pathway mediated by CYP enzymes . By inhibiting these enzymes, the compound can alter the metabolism of various substances, potentially leading to changes in their effects on the body.
Pharmacokinetics
Given its inhibitory effect on cyp enzymes, it may influence the metabolism and bioavailability of other substances .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on CYP enzymes . By inhibiting these enzymes, the compound can alter the metabolism of various substances, potentially leading to changes in their effects on the body.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C
properties
IUPAC Name |
1-bromo-9H-pyrido[3,4-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBBBZFKYUWJSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474160 | |
Record name | 9H-Pyrido[3,4-b]indole, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159898-15-4 | |
Record name | 9H-Pyrido[3,4-b]indole, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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